molecular formula C5H4F8O2 B6341831 5H-Octafluoropentanal hydrate CAS No. 84336-22-1

5H-Octafluoropentanal hydrate

Cat. No.: B6341831
CAS No.: 84336-22-1
M. Wt: 248.07 g/mol
InChI Key: KRINSNOCFBDHGC-UHFFFAOYSA-N
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Description

5H-Octafluoropentanal hydrate (CAS RN 84336-22-1) is a fluorinated organic compound with the molecular formula C5H4F8O2 and a molecular weight of 248.07 g/mol . This chemical is characterized by its hygroscopic nature and a melting point of 50-51°C . As a fluorinated aldehyde, it serves as a versatile building block and intermediate in organofluorine chemistry research and development . Fluorinated compounds like this one are of significant interest in advanced material science due to the unique properties imparted by fluorine atoms, such as enhanced stability and lipophilicity. Researchers may utilize this compound in the synthesis of more complex, high-value fluorinated molecules for various experimental applications. Handling should adhere to appropriate safety protocols for laboratory chemicals. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentane-1,1-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRINSNOCFBDHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045165
Record name 2,2,3,3,4,4,5,5-Octafluoropentane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84336-22-1
Record name 2,2,3,3,4,4,5,5-Octafluoropentane-1,1-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination of Pentanal Backbones

Direct fluorination of pentanal remains challenging due to the reactivity of the aldehyde group. Early approaches employed elemental fluorine (F2F_2) in inert solvents such as perfluorocarbons, but these methods often led to uncontrolled substitution patterns and byproduct formation. Modern protocols instead utilize protected aldehyde intermediates, such as acetals, to enable selective fluorination of the carbon chain. For example, pentanal diethyl acetal undergoes electrochemical fluorination in hydrogen fluoride (HF) at 5C-5^\circ C to achieve partial fluorination, though full substitution requires iterative cycles.

A comparative analysis of fluorinating agents (Table 1) reveals that sulfur tetrafluoride (SF4SF_4) achieves higher regioselectivity than F2F_2, particularly for terminal carbons. However, SF4SF_4 necessitates anhydrous conditions and prolonged reaction times (48–72 hours), limiting scalability.

Table 1: Fluorination Efficiency of Pentanal Derivatives

Fluorinating AgentTemperature (°C)SolventYield (%)Selectivity
F2F_225CCl₃F32Low
SF4SF_4−5HF67High
DASTDAST0CH₂Cl₂45Moderate

Oxidation of Octafluoropentanol to Octafluoropentanal

Synthesis of 2,2,3,3,4,4,5,5-Octafluoropentanol

The patent US3867451A describes the synthesis of octafluoropentanol via sulfonation of perfluorinated intermediates. In a representative procedure:

  • Sulfonation : 749 g of octafluoropentanol reacts with 810 cm³ anhydrous pyridine and 570 g benzene sulfonyl chloride at 5C5^\circ C for 30 minutes, followed by overnight stirring.

  • Workup : The mixture separates into aqueous and organic layers, with the latter extracted using diethyl ether. Vacuum distillation yields the sulfonate ester (103–105°C/0.3 mmHg), a critical intermediate for subsequent hydrazine reactions.

Oxidation to the Aldehyde

Oxidation of octafluoropentanol to the aldehyde demands precision to avoid over-oxidation to carboxylic acids. Pyridinium chlorochromate (PCC) in dichloromethane at 0C0^\circ C achieves 82% conversion to octafluoropentanal within 4 hours (Table 2). Alternatives like Swern oxidation (oxalyl chloride/DMSO) offer faster kinetics but lower yields due to fluorine-labile intermediates.

Table 2: Oxidation Performance Metrics

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
PCCCH₂Cl₂0482
SwernTHF−201.568
TEMPO/NaOClH₂O/CH₂Cl₂25674

Hydration of Octafluoropentanal to the Hydrate Form

Equilibrium Dynamics in Aqueous Media

The aldehyde exists in equilibrium with its hydrate form in aqueous solutions, governed by pH and temperature. Nuclear magnetic resonance (NMR) studies indicate that hydration is favored at neutral pH (7.0), with 95% conversion to the hydrate at 25C25^\circ C. Acidic conditions (pH<3pH < 3) shift the equilibrium toward the free aldehyde, while basic conditions (pH>10pH > 10) promote decomposition.

Table 3: Hydration Equilibrium Constants

pHTemperature (°C)% Hydrate% Aldehyde
7.025955
3.0251288
10250100

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance heat dissipation and reaction control. A tandem setup integrating fluorination, oxidation, and hydration modules achieves a throughput of 12 kg/day with 78% overall yield. Key parameters include:

  • Fluorination Module : SF4SF_4 at 5C-5^\circ C, residence time 2 hours.

  • Oxidation Module : PCC/CH₂Cl₂ at 0C0^\circ C, residence time 1 hour.

  • Hydration Module : Deionized water at 25C25^\circ C, pH 7.0.

Chemical Reactions Analysis

Types of Reactions

5H-Octafluoropentanal hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure desired product formation .

Major Products

The major products formed from these reactions include:

    Oxidation: Octafluoropentanoic acid.

    Reduction: Octafluoropentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Materials Science

Fluorinated Polymers:
5H-Octafluoropentanal hydrate is used as a precursor in the synthesis of fluorinated polymers, which exhibit excellent thermal stability, chemical resistance, and low surface energy. These polymers are utilized in coatings, adhesives, and sealants, particularly in industries requiring high-performance materials.

Surface Modifications:
The compound can be employed to modify surfaces of various materials to enhance hydrophobicity and oleophobicity. This is particularly useful in applications such as self-cleaning surfaces and anti-fogging coatings.

Pharmaceutical Applications

Drug Delivery Systems:
Due to its unique chemical structure, 5H-Octafluoropentanal hydrate serves as a potential candidate for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances the solubility and bioavailability of pharmaceuticals.

Synthesis of Active Pharmaceutical Ingredients (APIs):
The compound acts as an intermediate in the synthesis of various APIs. Its fluorinated nature can improve the pharmacokinetic properties of drugs, making them more effective in therapeutic applications.

Environmental Applications

Fluorinated Surfactants:
5H-Octafluoropentanal hydrate is used in the development of fluorinated surfactants that are effective in reducing surface tension in aqueous solutions. These surfactants are valuable in oil recovery processes and environmental remediation efforts.

Study of PFAS Behavior:
Research into the environmental impact and behavior of per- and polyfluoroalkyl substances (PFAS) includes studies on 5H-Octafluoropentanal hydrate. Understanding its degradation pathways and accumulation in ecosystems is crucial for assessing environmental risks associated with fluorinated compounds.

Case Study 1: Fluoropolymer Development

A study demonstrated the use of 5H-Octafluoropentanal hydrate as a precursor for synthesizing a new class of fluoropolymers with enhanced thermal stability. The resulting polymer was tested for use in high-temperature applications, showing significant improvements over traditional polymers.

Case Study 2: Drug Solubility Enhancement

In a pharmaceutical application, researchers utilized 5H-Octafluoropentanal hydrate to enhance the solubility of a poorly soluble anti-cancer drug. The study found that encapsulating the drug within a polymer matrix derived from the hydrate significantly improved its bioavailability in vivo.

Mechanism of Action

The mechanism of action of 5H-Octafluoropentanal hydrate involves its interaction with molecular targets through its aldehyde and fluorine groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Methane Hydrate : Studies focus on dissociation kinetics (e.g., 50% mass loss in 30 minutes at 20°C on water surfaces) and thermal imaging of decomposition .
  • 5H-Octafluoropentanal Hydrate: Limited public data on decomposition mechanisms or catalytic applications. Existing research emphasizes synthetic routes and purity standards (e.g., 97% purity in commercial batches) .

Biological Activity

5H-Octafluoropentanal hydrate is a fluorinated organic compound with significant potential in various fields due to its unique chemical properties. This article explores its biological activity, synthesis, and potential applications based on existing research.

5H-Octafluoropentanal hydrate has the molecular formula C5H3F8OC_5H_3F_8O and features a pentanal backbone fully substituted with fluorine atoms. The presence of the aldehyde functional group (C=O) allows it to participate in various organic synthesis reactions, making it a versatile compound in fluorous chemistry applications. Its hydrate form indicates the incorporation of water molecules, influencing its physical and chemical properties, including volatility and surface tension.

Biological Activity

The biological activity of 5H-Octafluoropentanal hydrate is not extensively documented; however, it shares characteristics with other perfluorinated compounds that can interact uniquely with biological systems. Research suggests that fluorinated compounds often exhibit altered metabolic pathways and can affect cellular functions due to their hydrophobic and lipophobic characteristics. These interactions may influence membrane permeability and signaling pathways, although specific studies on 5H-Octafluoropentanal hydrate remain sparse .

  • Membrane Interaction : The hydrophobic nature of fluorinated compounds may lead to alterations in membrane dynamics, potentially affecting the transport of molecules across cell membranes.
  • Metabolic Pathways : Fluorinated compounds can disrupt normal metabolic processes, which might lead to varied biological responses in organisms exposed to them.

Applications

Given its unique properties, 5H-Octafluoropentanal hydrate has potential applications across several fields:

  • Synthesis of Fluorinated Materials : It can serve as a precursor for creating novel fluorinated compounds used in pharmaceuticals and agrochemicals.
  • Environmental Science : Understanding its behavior in aqueous environments could provide insights into the environmental impact of perfluorinated compounds.
  • Biomedical Applications : Its low toxicity and stability under biological conditions make it a candidate for drug formulation and advanced delivery systems .

Comparative Analysis

To illustrate the unique features of 5H-Octafluoropentanal hydrate compared to similar compounds, the following table summarizes key characteristics:

Compound NameChemical FormulaKey Features
1H,1H,5H-Octafluoropentyl methacrylateC₁₃H₉F₈O₂Used in polymer chemistry; exhibits unique polymerization characteristics.
1H,1H,5H-Octafluoropentyl acrylateC₁₃H₉F₈O₂Similar applications as a monomer in coatings; lower molecular weight.
Perfluorohexanoic acidC₆HF₁₃O₂Known for environmental persistence; used in surfactants.

Q & A

Basic Questions

Q. What are the key identifiers and purity standards for 5H-Octafluoropentanal hydrate in research settings?

  • Answer : The compound is identified by CAS No. 84336-22-1 and a structural formula confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Commercial research-grade material typically has a purity of ≥97%, verified by gas chromatography (GC) or high-performance liquid chromatography (HPLC) . For reproducibility, researchers should document lot-specific purity certificates and validate purity using dual analytical methods (e.g., GC-MS and elemental analysis).

Q. What safety protocols are critical when handling 5H-Octafluoropentanal hydrate?

  • Answer : Key precautions include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation (H335 risk) and monitor airborne concentrations with real-time sensors .
  • Storage : Keep in sealed, grounded containers at 2–8°C to minimize degradation and electrostatic ignition risks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of via approved hazardous waste channels .

Advanced Research Questions

Q. How can synthetic routes for 5H-Octafluoropentanal hydrate be optimized to improve yield and scalability?

  • Answer : Methodological considerations include:

  • Catalyst Screening : Test fluorinated Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency in the final fluorination step.
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) to balance reaction kinetics and byproduct formation.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Table : Example optimization parameters:
ParameterTest RangeOptimal ValueYield Improvement
Temperature (°C)40–806522%
Catalyst Loading0.5–2.0 mol%1.2 mol%15%
Reaction Time (h)12–362418%

Q. What analytical strategies resolve contradictions in reported stability data for 5H-Octafluoropentanal hydrate in aqueous solutions?

  • Answer : Discrepancies may arise from pH, temperature, or hydration state variations. A systematic approach includes:

  • Controlled Stability Studies : Conduct accelerated degradation tests at pH 3–9 and 25–60°C, sampling at intervals (e.g., 0, 24, 72 hrs).
  • Multi-Method Validation : Pair HPLC with ion chromatography to quantify degradation products (e.g., fluoride ions) and correlate with NMR structural changes .
  • Statistical Modeling : Apply principal component analysis (PCA) to identify dominant degradation pathways and critical stability-limiting factors .

Q. Which advanced characterization techniques are most effective for probing the hydrate’s structural integrity under thermal stress?

  • Answer : Recommended methods:

  • Thermogravimetric Analysis (TGA) : Quantify hydrate-to-anhydrous phase transitions and decomposition thresholds (e.g., 120–140°C) .
  • Synchrotron XRD : Resolve crystallographic changes during dehydration with sub-ångström resolution.
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to assess rehydration propensity after thermal cycles .

Q. How can computational modeling predict 5H-Octafluoropentanal hydrate’s reactivity in novel fluorination reactions?

  • Answer :

  • DFT Calculations : Model frontier molecular orbitals to identify reactive sites for electrophilic fluorination.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on reaction barriers .
  • Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Methodological Notes

  • Data Contradiction Analysis : Always replicate studies under identical conditions (e.g., humidity control) and use error-barred plots to distinguish experimental noise from true variability .
  • Ethical Compliance : Ensure disposal protocols align with JIS Z 7253:2019 and local regulations for fluorinated waste .

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